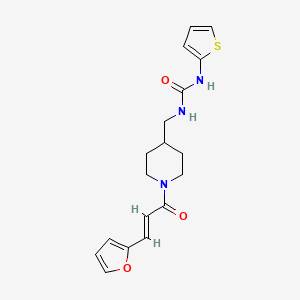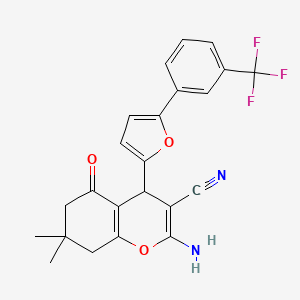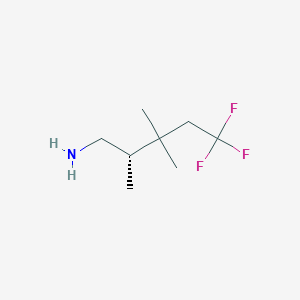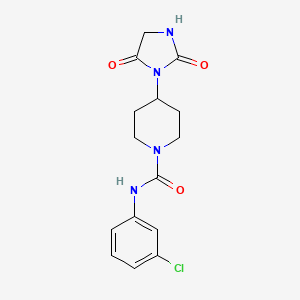![molecular formula C19H14N6O3S2 B2471548 N-(3-((Furan-2-ylmethyl)amino)chinoxalin-2-yl)benzo[c][1,2,5]thiadiazol-4-sulfonamid CAS No. 1002008-58-3](/img/structure/B2471548.png)
N-(3-((Furan-2-ylmethyl)amino)chinoxalin-2-yl)benzo[c][1,2,5]thiadiazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H14N6O3S2 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Furanderivate haben aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit Aufmerksamkeit erregt. Forscher haben das antibakterielle Potenzial dieser Verbindung sowohl gegen grampositive als auch gegen gramnegative Bakterien untersucht .
- So wurden beispielsweise synthetisierte Nitrofurantoin-Analoga, die Furan-Gerüste enthalten, auf ihre antibakteriellen Eigenschaften untersucht. Es ist jedoch wichtig zu beachten, dass nicht alle Derivate gegen Staphylococcus aureus und Streptococcus faecium wirksam waren .
- Furanhaltige Verbindungen zeigen häufig vielfältige biologische Aktivitäten, einschließlich Antitumor-Effekten. Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht .
- Furanderivate wurden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Diese Effekte machen sie relevant bei der Schmerzbehandlung und bei Entzündungen .
- Furanverbindungen, einschließlich unseres Zielmoleküls, haben Anti-Ulkus- und Diuretika-Effekte gezeigt. Diese Eigenschaften könnten bei der Behandlung von Magen-Darm-Erkrankungen und Flüssigkeitsretention wertvoll sein .
- Einige Furanderivate zeigen neuroprotektive Wirkungen, die bei neurologischen Erkrankungen relevant sein könnten. Während weitere Forschung erforderlich ist, deutet die Struktur dieser Verbindung auf ein mögliches Neuroaktivität hin .
- Der Furan-Kern ist ein entscheidendes synthetisches Motiv in der Arzneimittelforschung. Medizinische Chemiker erforschen verschiedene synthetische Wege, um innovative antibakterielle Mittel zu entwickeln, die die Vielseitigkeit von Furanderivaten nutzen .
Antibakterielle Aktivität
Antitumor-Eigenschaften
Entzündungshemmende und analgetische Wirkungen
Anti-Ulkus- und Diuretika-Eigenschaften
Neuroprotektives Potenzial
Arzneimittelentwicklung und pharmazeutische Chemie
Eigenschaften
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S2/c26-30(27,16-9-3-8-15-17(16)24-29-23-15)25-19-18(20-11-12-5-4-10-28-12)21-13-6-1-2-7-14(13)22-19/h1-10H,11H2,(H,20,21)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWUCUONIKOVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471471.png)
![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)
![4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2471474.png)
![N'-[(4-methylphenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2471477.png)
![3-[(6-Fluoro-5-methylpyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B2471480.png)


![N-(4-acetamidophenyl)-3-amino-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2471484.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)
